molecular formula C9H9F2N3S B1481737 (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2091565-58-9

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481737
CAS No.: 2091565-58-9
M. Wt: 229.25 g/mol
InChI Key: VHZRSOPBYNVLOU-UHFFFAOYSA-N
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Description

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a difluoromethyl-substituted hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and thiophene ring contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules, such as:

  • (1-(trifluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
  • (1-(difluoromethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

The uniqueness of (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3S/c10-9(11)14-7(4-12)3-8(13-14)6-1-2-15-5-6/h1-3,5,9H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZRSOPBYNVLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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